molecular formula C12H14N4O2S B298815 (4Z)-2-ethoxy-4-[[(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one

(4Z)-2-ethoxy-4-[[(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one

Katalognummer B298815
Molekulargewicht: 278.33 g/mol
InChI-Schlüssel: HQDMJALORRODHV-CLFYSBASSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4Z)-2-ethoxy-4-[[(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in various fields.

Wirkmechanismus

The mechanism of action for (4Z)-2-ethoxy-4-[[(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one is not fully understood. However, it is believed that this compound may interact with certain enzymes or proteins involved in cellular processes, leading to the observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that (4Z)-2-ethoxy-4-[[(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one can have various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using (4Z)-2-ethoxy-4-[[(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one in lab experiments is its ability to selectively target certain biological pathways. However, a limitation of this compound is its potential toxicity, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several potential future directions for research involving (4Z)-2-ethoxy-4-[[(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one. For example, further studies could investigate the specific mechanisms of action for this compound, as well as its potential use in other areas of research beyond cancer. Additionally, future research could focus on developing new synthesis methods for this compound to improve its efficiency and reduce potential toxicity.

Synthesemethoden

The synthesis method for (4Z)-2-ethoxy-4-[[(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one involves several steps. The first step is the synthesis of 3-methyl-5-sulfanylidene-1H-1,2,4-triazole, which is then reacted with ethyl 2-bromo-2-phenylacetate to form the ethyl ester of 3-methyl-5-sulfanylidene-1H-1,2,4-triazole. This ester is then reacted with cyclohexanone to form the final product.

Wissenschaftliche Forschungsanwendungen

(4Z)-2-ethoxy-4-[[(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one has potential applications in scientific research due to its ability to interact with certain biological pathways. For example, this compound has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.

Eigenschaften

Produktname

(4Z)-2-ethoxy-4-[[(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one

Molekularformel

C12H14N4O2S

Molekulargewicht

278.33 g/mol

IUPAC-Name

(4Z)-2-ethoxy-4-[[(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C12H14N4O2S/c1-3-18-11-6-9(4-5-10(11)17)7-13-16-8(2)14-15-12(16)19/h4-7,13H,3H2,1-2H3,(H,15,19)/b9-7-

InChI-Schlüssel

HQDMJALORRODHV-CLFYSBASSA-N

Isomerische SMILES

CCOC1=C/C(=C\NN2C(=NNC2=S)C)/C=CC1=O

SMILES

CCOC1=CC(=CNN2C(=NNC2=S)C)C=CC1=O

Kanonische SMILES

CCOC1=CC(=CNN2C(=NNC2=S)C)C=CC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.